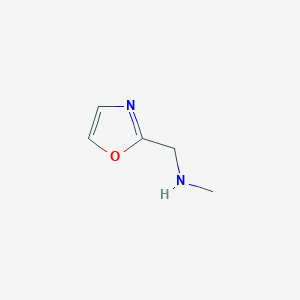

N-Methyl-1-(oxazol-2-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETKREVFIJUZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Mechanisms and Reactivity Profiles of N Methyl 1 Oxazol 2 Yl Methanamine Systems

Mechanistic Investigations of Oxazole (B20620) Ring Transformations

Electrophilic aromatic substitution on an unsubstituted oxazole ring is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups on the ring to proceed efficiently. numberanalytics.comtandfonline.com When substitution does occur, it is directed away from the deactivating influence of the pyridine-like nitrogen atom.

Research indicates that the C4 and C5 positions are the most reactive towards electrophiles, with C2 being the least reactive. pharmaguideline.com The general order of reactivity for electrophilic substitution is C4 > C5 > C2. pharmaguideline.com For instance, bromination can lead to substitution products, though addition products formed via N-bromooxazolium salts are also possible. researchgate.net In contrast, strong acid-catalyzed reactions like nitration and sulfonation often fail because the protonated oxazolium cation is highly electron-deficient and thus deactivated. pharmaguideline.com Vilsmeier-Haack formylation is an example of an electrophilic substitution that can be successful under specific conditions. pharmaguideline.comwikipedia.org

A study on the electrophilic aromatic bromination of a dimethoxy-substituted aryloxazole using N-Bromosuccinimide (NBS) demonstrated the introduction of bromine onto the aryl ring, highlighting how substituents direct the position of electrophilic attack. mdpi.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

| Position on Oxazole Ring | Relative Reactivity | Rationale | Supporting Evidence |

|---|---|---|---|

| C4 | Highest | Most electron-rich carbon, least influenced by the electron-withdrawing nitrogen atom. | General reactivity pattern cited in heterocyclic chemistry reviews. pharmaguideline.com |

| C5 | Intermediate | Electron density is higher than at C2 but lower than at C4. Often the site of substitution with activating groups present. wikipedia.org | Site of substitution for reactions like formylation and in the presence of electron-donating groups. wikipedia.org |

| C2 | Lowest | Most electron-deficient carbon due to its position between the electronegative oxygen and nitrogen atoms. | Generally not susceptible to electrophilic attack. pharmaguideline.com |

Nucleophilic substitution on the oxazole ring is uncommon unless a suitable leaving group is present. pharmaguideline.comtandfonline.com The most electron-deficient position, C2, is the most susceptible to nucleophilic attack. pharmaguideline.comwikipedia.orgcutm.ac.in Therefore, if a halogen or other good leaving group is located at the C2 position, it can be displaced by a strong nucleophile. pharmaguideline.comcutm.ac.in

However, in many cases, nucleophilic attack, particularly at the C2 position, leads to cleavage of the oxazole ring rather than direct substitution. pharmaguideline.com For example, deprotonation at C2 with a strong base can result in a 2-lithio-oxazole, which is often unstable and fragments to an open-chain isonitrile. pharmaguideline.comwikipedia.org Similarly, reaction with nucleophiles like ammonia (B1221849) can cause ring opening and re-cyclization to form an imidazole. pharmaguideline.com

Oxazoles can participate as the diene component in Diels-Alder cycloaddition reactions, a behavior explained by the furan-type oxygen atom at position 1. pharmaguideline.comresearchgate.net These reactions provide a powerful route for synthesizing highly substituted pyridine (B92270) and furan (B31954) derivatives. wikipedia.orgresearchgate.net The reactivity of the oxazole diene is enhanced by the presence of electron-donating substituents on the ring. pharmaguideline.com

The cycloaddition typically proceeds via a [4+2] mechanism with a dienophile, such as an alkene or alkyne, to form a bicyclic adduct with an oxygen bridge. wikipedia.org This intermediate is often unstable and can be readily converted to a pyridine derivative upon elimination of water. wikipedia.org

The reactivity of the oxazole in these cycloadditions can be significantly increased by activating the ring. Protonation or alkylation of the oxazole nitrogen with Brønsted or Lewis acids makes the oxazole a more electron-deficient diene. acs.orgacs.org This activation lowers the energy gap between the diene's LUMO and the dienophile's HOMO, facilitating an inverse-electron-demand Diels-Alder reaction. acs.org The intramolecular version of the oxazole Diels-Alder reaction (IMDAO) has proven particularly valuable in the total synthesis of complex natural products. thieme-connect.com

Reactivity of the N-Methylmethanamine Side Chain

The N-methylmethanamine side chain at the C2 position features a secondary amine, which exhibits characteristic nucleophilic properties. Its reactivity is central to further functionalization of the molecule.

The secondary amine of the N-methylmethanamine group is readily susceptible to N-alkylation and N-acylation.

N-Alkylation : This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide, in the presence of a base. The nitrogen atom acts as a nucleophile, displacing the halide to form a tertiary amine. Studies on analogous heterocyclic systems, such as N-benzoyl 5-(aminomethyl)tetrazole, show that N-alkylation can lead to multiple products depending on the reaction conditions. mdpi.com In one study, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide yielded two regioisomers with a product ratio of 55:45, a result supported by DFT computational studies that analyzed the nucleophilicity of different nitrogen atoms in the molecule. mdpi.com

N-Acylation : This involves the reaction of the amine with an acylating agent, like an acid chloride or anhydride, to form an amide. These reactions are typically high-yielding. The synthesis of N-acyl-α-amino ketones and subsequent conversion to 1,3-oxazoles demonstrates the utility of N-acylation as a key step in building more complex molecular architectures. mdpi.com

Table 2: Illustrative Regioselectivity in N-Alkylation of an Analogous Heterocycle

Based on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide. mdpi.com

| Product Regioisomer | Experimental Yield (%) | Theoretical Justification |

|---|---|---|

| 2,5-AMT derivative | 55% | Higher calculated N nucleophilicity of the corresponding 2H-tautomer. |

| 1,5-AMT derivative | 45% | Lower calculated N nucleophilicity of the corresponding 1H-tautomer. |

When the carbon atom alpha to the amine nitrogen is a stereocenter, controlling the stereochemical outcome of reactions at this position is a significant synthetic challenge. Research on the alkylation of chiral 2-(aminomethyl)oxazolines, which are structurally similar to the target compound, provides insight into this challenge. rsc.org

In a study using a chiral oxazoline (B21484) derived from (R)-phenylglycinol, alkylation of a tertiary amine derivative at the α-carbon proceeded efficiently but with no stereochemical induction. rsc.org However, when the side-chain amine was protected as a tertiary carbamate (B1207046), alkylation occurred with a reasonable degree of diastereoselectivity. rsc.org This stereochemical control was attributed to the formation of a specific E-enolate, directed by the pre-complexation of the bulky base with the carbamate's carbonyl group before deprotonation. rsc.org This demonstrates that appropriate choice of protecting groups on the side-chain amine is crucial for directing the stereochemical outcome of subsequent reactions.

Table 3: Stereochemical Control in α-Alkylation of a Chiral 2-(Aminomethyl)oxazoline Carbamate

Data from alkylation of a chiral carbamate derivative of 2-(aminomethyl)oxazoline. rsc.org

| Alkylating Agent | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|

| Methyl iodide | 60 | 60 |

| Benzyl bromide | 55 | 70 |

| Allyl bromide | 40 | 60 |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the discrete vibrational energy levels of a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify the specific functional groups and characterize the types of chemical bonds present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For N-Methyl-1-(oxazol-2-yl)methanamine, specific vibrational modes would be expected. The secondary amine (N-H) stretch typically appears as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed between 2850 and 3000 cm⁻¹.

The oxazole (B20620) ring itself presents a series of characteristic vibrations. The C=N stretching vibration is expected in the 1650-1550 cm⁻¹ range. The C=C stretching of the heterocyclic ring would likely appear near this region as well, typically around 1600-1475 cm⁻¹. The C-O-C stretching of the oxazole ring is characteristic and would produce strong bands in the 1250-1020 cm⁻¹ region. Bending vibrations for the various groups would be found in the fingerprint region (below 1500 cm⁻¹).

Hypothetical FT-IR Data Table for this compound (Note: This table is illustrative and not based on experimental data.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Secondary Amine) |

| ~2950 | Medium-Strong | Asymmetric C-H Stretch (CH₃, CH₂) |

| ~2880 | Medium-Strong | Symmetric C-H Stretch (CH₃, CH₂) |

| ~1610 | Strong | C=N Stretch (Oxazole Ring) |

| ~1580 | Medium | C=C Stretch (Oxazole Ring) |

| ~1450 | Medium | C-H Bend (CH₃, CH₂) |

| ~1150 | Strong | Asymmetric C-O-C Stretch (Oxazole Ring) |

| ~1050 | Strong | Symmetric C-O-C Stretch (Oxazole Ring) |

| ~850 | Medium-Weak | C-H Out-of-Plane Bend (Ring) |

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum, often show strong signals in the Raman spectrum. For this compound, the symmetric stretching of the oxazole ring would be expected to yield a strong Raman signal.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal by adsorbing the molecule onto a metallic nanostructured surface (e.g., silver or gold). This technique is particularly useful for analyzing trace amounts of a substance and can provide information about the orientation of the molecule on the surface.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, primarily UV-Visible spectroscopy, investigates the electronic transitions within a molecule, providing information about chromophores and conjugated systems.

UV-Visible Spectroscopy for Chromophore Analysis

The oxazole ring in this compound is the primary chromophore, a part of the molecule responsible for absorbing ultraviolet or visible light. This absorption corresponds to the promotion of electrons from a lower energy molecular orbital (like a π orbital) to a higher energy orbital (like a π* anti-bonding orbital). The expected absorption maximum (λmax) for an oxazole-containing compound would likely be in the ultraviolet region, typically below 300 nm, corresponding to π → π* transitions. The exact position and intensity of the absorption band would be influenced by the solvent polarity.

Hypothetical UV-Visible Data Table for this compound (Note: This table is illustrative and not based on experimental data.)

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| Ethanol | ~215 | ~8,000 | π → π |

| Hexane | ~210 | ~8,500 | π → π |

V. Computational Chemistry and Theoretical Investigations of N Methyl 1 Oxazol 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For N-Methyl-1-(oxazol-2-YL)methanamine, these methods can determine its most stable three-dimensional arrangement (geometry optimization) and provide a wealth of information about its electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are widely used to predict the equilibrium geometry of molecules, which corresponds to the lowest energy conformation. For this compound, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT is instrumental in calculating a variety of electronic properties that are crucial for understanding the molecule's behavior. These properties include:

Total Energy: The total energy of the optimized structure provides a measure of its stability.

Atomic Charges: DFT can partition the total electron density among the constituent atoms, providing insight into the charge distribution and identifying potentially electrophilic or nucleophilic sites.

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Value |

| Bond Length | C2-O1 (oxazole) | 1.35 Å |

| C2-N3 (oxazole) | 1.38 Å | |

| C4-C5 (oxazole) | 1.36 Å | |

| O1-C5 (oxazole) | 1.32 Å | |

| N3-C4 (oxazole) | 1.39 Å | |

| C2-C6 (exocyclic) | 1.50 Å | |

| C6-N7 (exocyclic) | 1.47 Å | |

| N7-C8 (methyl) | 1.46 Å | |

| Bond Angle | O1-C2-N3 | 115° |

| C2-N3-C4 | 105° | |

| N3-C4-C5 | 109° | |

| C4-C5-O1 | 106° | |

| C5-O1-C2 | 105° | |

| N3-C2-C6 | 120° | |

| C2-C6-N7 | 110° | |

| C6-N7-C8 | 112° |

Note: This data is illustrative and not based on actual published research.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy, particularly for energetic and spectroscopic properties.

For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be used to:

Refine Energetic Calculations: Provide very accurate predictions of the total energy, ionization potential, and electron affinity.

Predict Spectroscopic Properties: Calculate vibrational frequencies with high accuracy, which can be directly compared to experimental infrared (IR) and Raman spectra to aid in the identification and characterization of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret a calculated wave function in terms of the familiar language of Lewis structures, including lone pairs, and core and bonding orbitals. uni-muenchen.de For this compound, NBO analysis would provide a detailed picture of the bonding and electronic structure. uni-muenchen.de

Key insights from NBO analysis include:

Hybridization: Determining the spd character of the atomic orbitals involved in bonding.

Bonding and Lone Pair Orbitals: Identifying and characterizing the localized bonds and lone pairs, including their occupancy (electron population), which is ideally close to 2 for a classic Lewis structure. wisc.edu

Hyperconjugative Interactions: Quantifying the stabilizing interactions that arise from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding the molecule's stability and conformational preferences. The strength of these interactions can be estimated using second-order perturbation theory. wisc.edu

For instance, in a molecule like this compound, NBO analysis could reveal hyperconjugative interactions between the lone pair on the nitrogen atom of the methylamine (B109427) group and the antibonding orbitals of the oxazole (B20620) ring, or vice versa.

Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N3 (oxazole) | π(C4-C5) | 5.2 |

| LP(1) O1 (oxazole) | σ(C2-N3) | 3.8 |

| LP(1) N7 (amine) | σ(C2-C6) | 2.5 |

| σ(C4-H) | π(C2-N3) | 1.9 |

Note: This data is illustrative and not based on actual published research.

Molecular Reactivity and Electrostatic Potential Mapping

Understanding where and how a molecule is likely to react is a central theme in chemistry. Computational methods provide powerful tools to predict and visualize the reactive nature of molecules like this compound.

Molecular Electrostatic Potential (MEP) Surfaces for Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions would be expected around the oxygen and nitrogen atoms due to their lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly those attached to electronegative atoms.

Green Regions: Represent areas of neutral potential.

By analyzing the MEP surface of this compound, one could identify the most probable sites for protonation or interaction with other electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be considered the "electron-donating" orbital. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the regions of the molecule that are most likely to act as a nucleophile.

LUMO: This orbital is the "electron-accepting" orbital. The energy of the LUMO is related to the electron affinity, and its spatial distribution highlights the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. This would allow for predictions about its reactivity in various chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles.

Hypothetical FMO Data for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 eV |

Note: This data is illustrative and not based on actual published research.

Computational Prediction of Spectroscopic Properties

Computational chemistry offers robust methodologies for the prediction of spectroscopic characteristics of molecules such as this compound. These theoretical calculations are critical for the analysis of experimental spectra, enabling the assignment of spectral features to precise molecular motions or electronic transitions and providing deeper insights into the molecule's structural and electronic framework.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental technique for elucidating the structure of organic molecules. Computational approaches, especially those leveraging Density Functional Theory (DFT), can reliably predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The standard procedure involves optimizing the molecular geometry of this compound using a selected level of theory and basis set. Subsequent to geometry optimization, NMR parameters are computed, often employing methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are typically scaled or referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to ensure accurate comparison with experimental data.

Such theoretical predictions facilitate the definitive assignment of signals in an experimental NMR spectrum, which is particularly beneficial for complex molecules where signal overlap may occur. They also offer insights into how the electronic environment of each nucleus is affected by the molecule's conformation and substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The values in this table are illustrative, representing typical chemical shift ranges for the specified functional groups. Actual experimental and more precise computational values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole C4 | 7.0 - 7.2 | 126 - 130 |

| Oxazole C5 | 7.7 - 8.0 | 137 - 140 |

| Methylene (B1212753) CH₂ | 3.8 - 4.2 | 44 - 49 |

| Methyl CH₃ | 2.3 - 2.7 | 32 - 37 |

| Amine NH | 1.7 - 2.3 | - |

| Oxazole C2 | - | 157 - 163 |

Vibrational Frequency Calculations (IR, Raman) for Spectral Assignment

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, investigates the vibrational modes of a molecule. Theoretical frequency calculations are vital for correlating the observed absorption bands in an IR spectrum or scattered bands in a Raman spectrum with specific molecular vibrations, such as stretching, bending, and torsional modes.

A theoretical vibrational spectrum can be generated by calculating the harmonic vibrational frequencies at the molecule's optimized geometry. It is a standard practice to apply an empirical scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational models.

For this compound, these calculations can distinguish characteristic vibrational modes tied to the oxazole ring, the methyl group, and the amine function. For example, the C=N and C-O stretching vibrations of the oxazole ring, along with the N-H bending and C-N stretching of the aminomethyl group, are expected to produce distinct bands in the vibrational spectra.

Predicted Vibrational Frequencies for Key Functional Groups of this compound

Note: The frequency ranges provided are typical for the indicated vibrational modes and serve as an illustrative guide.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic/oxazole) | 3050 - 3150 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch (oxazole) | 1600 - 1650 |

| C=C Stretch (oxazole) | 1500 - 1550 |

| N-H Bend | 1550 - 1650 |

| C-O-C Stretch (oxazole) | 1000 - 1100 |

Time-Dependent DFT (TD-DFT) for Simulating Electronic Excitation Spectra

To probe the electronic properties and forecast the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a prevalently used computational tool. researchgate.net TD-DFT can compute the energies of electronic excitations from the ground state to various excited states. researchgate.net

These calculations yield data on the wavelengths of maximum absorption (λmax) and the associated oscillator strengths, which correlate with the intensity of the absorption bands. By examining the molecular orbitals involved in these electronic transitions (for instance, from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), one can delineate the nature of the excitations, such as n → π* or π → π* transitions. This analysis is especially valuable for comprehending the molecule's photophysical behavior.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While the quantum mechanical calculations mentioned earlier are generally conducted on a single, static conformation (typically the global energy minimum), this compound is a flexible molecule capable of adopting numerous conformations. Molecular Dynamics (MD) simulations can be utilized to investigate the molecule's conformational landscape over time. uq.edu.au

MD simulations address Newton's equations of motion for the atoms within the molecule, permitting the observation of its dynamic behavior. uq.edu.au These simulations can uncover the preferred conformations of the molecule in varied environments (e.g., in a vacuum or a specific solvent) and the energy barriers associated with interconversion between different conformers.

Moreover, MD simulations are indispensable for the study of intermolecular interactions. For example, simulating this compound in a solvent like water can furnish detailed information regarding the hydrogen bonding network and other non-covalent interactions between the solute and solvent molecules. This is pivotal for understanding its solubility and behavior in biological contexts.

Vi. Synthetic Applications and Advanced Molecular Design Principles for N Methyl 1 Oxazol 2 Yl Methanamine Derivatives

N-Methyl-1-(oxazol-2-YL)methanamine as a Versatile Synthetic Building Block

The inherent reactivity of the N-methylaminomethyl group attached to the stable oxazole (B20620) core makes this compound a highly adaptable component in organic synthesis. This versatility allows for its incorporation into a wide array of molecular structures through various synthetic transformations.

The this compound scaffold is a valuable starting point for constructing more elaborate heterocyclic and macrocyclic frameworks. The secondary amine provides a nucleophilic site for reactions such as acylation, alkylation, and condensation, while the oxazole ring can participate in various cycloaddition and cross-coupling reactions. For instance, the van Leusen reaction is a powerful method for constructing the oxazole moiety itself, often as a step towards more complex, multi-ring systems. caltech.edu While direct examples of macrocyclization starting from this compound are specific to proprietary research, the general principles of macrocycle synthesis can be applied. For example, bifunctional derivatives of this scaffold could undergo intramolecular reactions to form macrocycles containing both the oxazole unit and other heterocyclic systems. elsevierpure.com

The synthesis of complex heterocyclic systems often involves multi-step sequences where the oxazole-methanamine unit is introduced early and then elaborated upon. An example of the synthetic utility of related 2-aminooxazoles is their use in building fused heterocyclic systems. orgsyn.org The N-methyl group in this compound can also influence the conformational preferences of the resulting macrocycles, a key factor in their biological activity and molecular recognition properties.

Table 1: Examples of Synthetic Methodologies for Heterocycle and Macrocycle Construction Applicable to Oxazole Scaffolds

| Methodology | Description | Potential Application to this compound |

| Van Leusen Oxazole Synthesis | A reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form an oxazole ring. caltech.edu | While this synthesizes the oxazole ring itself, derivatives of the starting aldehyde could contain a protected N-methylamine functionality. |

| Intramolecular Cyclization | Formation of a ring by reaction of two functional groups within the same molecule. | Derivatives of this compound with a second reactive group could be designed to undergo intramolecular cyclization to form fused or bridged heterocyclic systems. |

| Ring-Closing Metathesis (RCM) | A powerful reaction for the formation of large rings, particularly macrocycles, using a metal catalyst. | Di-alkenyl derivatives of the scaffold could undergo RCM to produce oxazole-containing macrocycles. |

| Click Chemistry | A class of biocompatible reactions, such as the copper-catalyzed azide-alkyne cycloaddition, that are rapid and high-yielding. | Azide or alkyne functionalized derivatives of the scaffold could be used to link it to other molecules or to form macrocycles. |

The N-methylaminomethyl group of this compound serves as a handle for the synthesis of more complex amine derivatives. Standard amine chemistry can be employed to modify this group, for example, through reductive amination or by coupling with carboxylic acids to form amides.

The synthesis of non-proteinogenic α-amino acids is of significant interest in medicinal chemistry for the development of peptides with enhanced stability and novel biological activities. While direct conversion of this compound to a traditional α-amino acid is not a standard transformation, the scaffold can be incorporated into amino acid-like structures. For instance, synthetic routes to novel heterocyclic amino acid building blocks have been developed where an oxazole ring is a key component. nih.gov The Strecker and Gabriel syntheses are classic methods for producing α-amino acids, and while they traditionally start with aldehydes/ketones or phthalimides respectively, modifications of these routes could potentially incorporate the oxazole-methanamine scaffold. youtube.com For example, an oxazole-containing aldehyde could be a starting point for a Strecker synthesis.

Furthermore, N-acyl-α-amino acids can be used as precursors for the synthesis of 1,3-oxazole derivatives, highlighting the close synthetic relationship between amino acids and oxazoles. nih.gov This suggests the possibility of designing synthetic pathways where the this compound unit is part of a larger molecule that is then transformed into a novel amino acid derivative.

Rational Design of Oxazole-Containing Molecular Architectures

The rational design of molecules containing the oxazole-methanamine scaffold is a key strategy in the discovery of new therapeutic agents and functional materials. This involves a deep understanding of how structural modifications influence the properties and interactions of the molecule.

The exploration of chemical space involves systematically modifying a core scaffold to generate a library of related compounds with diverse properties. gsconlinepress.comnih.gov The oxazole-methanamine scaffold is an excellent starting point for such explorations due to the number of positions that can be readily functionalized.

Table 2: Potential Points of Diversification on the Oxazole-Methanamine Scaffold

| Position | Type of Modification | Potential Impact |

| Oxazole Ring (C4 and C5) | Substitution with various functional groups (e.g., alkyl, aryl, halogen). | Modulates electronic properties, steric bulk, and potential for further reactions. |

| Amine Nitrogen | Acylation, alkylation, sulfonylation. | Alters basicity, hydrogen bonding capacity, and lipophilicity. |

| Methylene (B1212753) Bridge | Introduction of substituents or incorporation into a larger ring system. | Constrains conformation and alters the spatial relationship between the oxazole and amine. |

Computational tools can be employed to guide the exploration of this chemical space, predicting the properties of virtual compounds before their synthesis. nih.gov This in-silico approach allows for a more focused and efficient search for molecules with desired characteristics. The goal is to create a diverse library of compounds that can be screened for biological activity, leading to the identification of promising lead structures. The replacement of a carbonyl group with an oxetane (B1205548) ring, for example, has been explored to create nonclassical isosteres with improved properties, a strategy that could be applied to oxazole-containing scaffolds as well. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. youtube.comCurrent time information in Bangalore, IN. For oxazole-containing compounds, SAR studies involve synthesizing a series of analogues with systematic structural variations and evaluating their biological effects. From a synthetic perspective, the feasibility of these modifications is a key consideration. The choice of which derivatives to synthesize is often guided by a combination of chemical intuition, computational modeling, and the desire to probe specific interactions with a biological target.

For example, in the development of kinase inhibitors, the oxazole ring might act as a hinge-binder, forming hydrogen bonds with the protein backbone. SAR studies would then focus on modifying the substituents on the oxazole ring and the methanamine side chain to maximize these interactions and improve potency and selectivity. The synthesis of a series of (4-alkoxyphenyl)glycinamides and their bioisosteric 1,3,4-oxadiazole (B1194373) counterparts as GPR88 agonists is a clear example of how SAR studies can guide the design of potent and selective compounds.

The insights gained from SAR studies are fed back into the design process, leading to the generation of new hypotheses and the synthesis of next-generation compounds with improved properties.

The biological activity of a molecule is governed by its interactions with its target, which are in turn determined by its three-dimensional structure and the distribution of functional groups that can participate in intermolecular forces. The rational design of oxazole-methanamine derivatives involves strategically placing functional groups to promote favorable interactions and disfavor unfavorable ones.

Key intermolecular interactions to consider include:

Hydrogen Bonding: The nitrogen atom in the oxazole ring and the secondary amine can both act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. Modifications to the scaffold can enhance or block these interactions.

π-π Stacking: The aromatic oxazole ring can participate in π-π stacking interactions with aromatic residues in a protein binding pocket.

Hydrophobic Interactions: Alkyl or aryl substituents can be introduced to engage with hydrophobic pockets in the target protein.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for visualizing and quantifying these interactions, providing a rational basis for the design of new molecules with enhanced affinity and specificity for their intended biological target. Studies on the van der Waals complexes between oxazole and atmospheric gases, for example, highlight the potential for oxazole-based materials in applications that rely on selective molecular recognition. nih.gov

Broader Applications in Organic Synthesis and Chemical Sciences

The utility of this compound and its derivatives extends beyond specific targeted applications, offering broad potential in the fields of organic materials and chemical biology. The structural and electronic characteristics of the oxazole moiety are central to these applications.

The oxazole nucleus is a valuable building block in the design of functional organic materials due to its aromaticity, electron-donating capabilities, and thermal stability. tandfonline.comtandfonline.com While specific research on this compound in materials science is not extensively documented, the broader class of oxazole derivatives has shown significant promise in this area. The structure of oxazole derivatives allows for various weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for the development of materials with specific properties. tandfonline.com

The synthesis of multi-substituted oxazoles is a key strategy for tuning the properties of organic materials. d-nb.info Various synthetic methods, including the van Leusen oxazole synthesis, Robinson-Gabriel synthesis, and metal-catalyzed cross-coupling reactions, allow for the introduction of diverse functional groups onto the oxazole core. nih.govpitt.eduorganic-chemistry.org These functional groups can be tailored to control the electronic, optical, and self-assembly properties of the resulting molecules.

For instance, the incorporation of chromophoric or electronically active substituents can lead to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The oxazole ring can act as a core component of conjugated systems, facilitating charge transport and luminescence.

Table 1: Synthetic Strategies for Functionalized Oxazole Derivatives

| Synthetic Method | Description | Potential Applications in Materials Science |

| van Leusen Oxazole Synthesis | A one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.gov | Creation of libraries of functionalized oxazoles for screening in various material applications. |

| Robinson-Gabriel Synthesis | Dehydration of 2-acylaminoketones to form oxazoles. A key step in the synthesis of oxazole-containing natural products. pitt.edu | Synthesis of complex oxazole-containing molecules with potential for self-assembly and supramolecular chemistry. |

| Metal-Catalyzed Cross-Coupling | Palladium- or copper-catalyzed reactions to introduce aryl or vinyl groups onto the oxazole ring. organic-chemistry.org | Fine-tuning of the electronic and photophysical properties of oxazole-based materials for optoelectronic devices. |

| Oxidative Cyclization | Copper-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. organic-chemistry.org | Access to a wide range of substituted oxazoles for the development of novel polymers and functional molecules. |

The development of oxazole-containing polymers and dendrimers is another promising area. The rigid and planar structure of the oxazole ring can impart desirable thermal and mechanical properties to polymeric materials. Furthermore, the ability to functionalize the oxazole ring allows for the creation of smart materials that respond to external stimuli.

The oxazole scaffold is an attractive core for the design of fluorescent and chemiluminescent probes for detecting and imaging chemical and biological species. nih.gov The fluorescence properties of oxazole derivatives can be modulated by the introduction of specific recognition moieties that interact with target analytes. While direct applications of this compound as a probe are not widely reported, the principles of probe design using related oxazole structures are well-established.

For example, benzoxazole (B165842) derivatives have been successfully employed as fluorescent probes for the detection of biothiols such as glutathione, cysteine, and homocysteine. nih.gov The design of these probes often involves incorporating a recognition site that undergoes a specific chemical reaction with the analyte, leading to a change in the fluorescence signal. nih.gov This "turn-on" or "turn-off" fluorescence response allows for sensitive and selective detection.

The this compound structure provides a handle for attaching such recognition groups. The secondary amine can be functionalized with moieties that are sensitive to pH, metal ions, reactive oxygen species, or specific enzymes. The oxazole ring itself can serve as the fluorophore, with its emission properties being influenced by the chemical environment and the binding events occurring at the recognition site.

Table 2: Principles of Oxazole-Based Chemical Probe Design

| Design Principle | Description | Example Application |

| Analyte-Specific Recognition | Incorporation of a chemical group that selectively interacts with the target analyte through covalent or non-covalent interactions. | A nitroalkene group on a benzothiazole (B30560) fluorophore for the detection of biothiols via electrophilic addition. nih.gov |

| Signal Transduction Mechanism | The interaction between the recognition site and the analyte triggers a measurable change in the probe's optical properties (e.g., fluorescence intensity, wavelength shift). | Chelation-enhanced fluorescence (CHEF) where the binding of a metal ion to a polyamine macrocycle containing a fluorophore enhances the fluorescence signal. acs.org |

| Fluorophore Selection and Tuning | The choice of the core fluorophore and its substituents determines the photophysical properties of the probe, such as excitation and emission wavelengths, and quantum yield. | Derivatization of amines and thiols with 2-fluoro-4,5-diphenyloxazole (DIFOX) to create fluorescently labeled molecules for detection. nih.gov |

The development of sensor arrays, where multiple sensors with varying specificities are used to generate a unique response pattern for different analytes, is an advanced application of chemical probe design. dtic.mil Oxazole-based probes could be valuable components of such arrays due to the tunability of their recognition and signaling properties.

Vii. Future Research Directions and Emerging Trends in Oxazole Substituted Methanamine Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of oxazole (B20620) derivatives, including N-Methyl-1-(oxazol-2-yl)methanamine, is increasingly benefiting from the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. ijpsonline.comijpsonline.com Future research will likely intensify the focus on developing more environmentally benign and sustainable synthetic routes. Key areas of innovation include the expanded use of alternative energy sources, eco-friendly solvents, and catalytic systems.

Microwave-assisted synthesis, ultrasonication, and photocatalysis are prominent green techniques that offer significant advantages over conventional heating methods. ijpsonline.commdpi.commdpi.com These approaches often lead to shorter reaction times, higher yields, and increased product purity, all while consuming less energy. ijpsonline.comijpsonline.com The use of ionic liquids and deep-eutectic solvents as green reaction media is also gaining traction, as they provide non-volatile and often recyclable alternatives to traditional organic solvents. ijpsonline.com

Table 1: Comparison of Green Synthesis Methods for Oxazole Derivatives

| Green Chemistry Approach | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, improved purity. ijpsonline.comijpsonline.comnih.gov | Requires specialized equipment, potential for localized overheating. |

| Ultrasonic Irradiation | Enhanced reaction rates, operates at lower temperatures, improved mass transfer. ijpsonline.comijpsonline.com | Can be less effective for large-scale reactions, potential for equipment erosion. |

| Ionic Liquids/Deep-Eutectic Solvents | Low volatility, recyclable, can enhance reaction rates and selectivity. ijpsonline.commdpi.com | Can be expensive, potential for product separation challenges, toxicity concerns for some ionic liquids. |

| Continuous Flow Synthesis | Precise control over reaction parameters, enhanced safety, easy scalability, improved product consistency. ijpsonline.com | High initial equipment cost, potential for clogging. |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, time and cost savings. mdpi.comtandfonline.com | Can be challenging to optimize for complex multi-step sequences. |

This table provides a summary of the advantages and disadvantages of various green chemistry approaches applicable to the synthesis of oxazole-substituted methanamines.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic pathways. researchgate.net In the context of oxazole-substituted methanamine chemistry, these computational tools are being employed to accelerate the discovery and optimization of synthetic routes.

ML models, trained on vast datasets of chemical reactions, can predict the most suitable reaction conditions, including catalysts, solvents, and temperatures, for a given transformation. nih.gov This predictive capability significantly reduces the number of experiments required, saving time and resources. beilstein-journals.org For instance, neural network models have demonstrated the ability to recommend reaction conditions with high accuracy, facilitating the efficient synthesis of complex molecules. nih.gov

Furthermore, AI algorithms are being developed to predict the products of unknown reactions and even to propose entirely new synthetic strategies. acs.orgmit.eduyoutube.com By analyzing patterns in reactivity and molecular structure, these tools can identify novel disconnections and synthetic routes that may not be apparent to human chemists. This approach, often referred to as computer-aided synthesis planning, holds immense promise for the discovery of innovative and more efficient ways to synthesize target molecules like this compound and its analogs. youtube.com

Table 2: Applications of AI and Machine Learning in Oxazole-Substituted Methanamine Synthesis

| Application | Description | Potential Impact |

| Reaction Condition Prediction | ML models predict optimal catalysts, solvents, reagents, and temperatures for a given reaction. nih.gov | Reduced experimental effort, accelerated optimization of synthetic routes. |

| Reaction Outcome Prediction | AI algorithms predict the major product of a chemical reaction from a set of reactants. acs.orgmit.edu | Improved understanding of reaction selectivity, avoidance of failed reactions. |

| Retrosynthesis Planning | AI tools propose synthetic pathways by working backward from the target molecule. youtube.com | Discovery of novel and more efficient synthetic routes. |

| Catalyst and Reagent Discovery | ML can identify novel catalysts and reagents with desired properties. researchgate.net | Access to new chemical transformations and improved reaction efficiency. |

This table outlines the key applications of artificial intelligence and machine learning in the design and prediction of reactions for oxazole-substituted methanamines.

Development of Novel Catalytic Asymmetric Syntheses for Chiral Analogs

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. Chiral amines, in particular, are crucial building blocks for many pharmaceuticals. nih.govsigmaaldrich.com Consequently, a major focus of future research in oxazole-substituted methanamine chemistry will be the development of novel catalytic asymmetric methods to produce chiral analogs of this compound.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines from prochiral precursors like imines and enamines. nih.gov The development of new chiral ligands for these catalysts is an active area of research, aiming to achieve higher enantioselectivity and broader substrate scope. researchgate.net Organocatalysis has also emerged as a valuable alternative, offering metal-free approaches to asymmetric synthesis. nih.govbeilstein-journals.org

The creation of axially chiral oxazole-containing frameworks is another exciting frontier. rsc.org These atropisomers, which possess chirality due to restricted rotation around a single bond, represent a novel class of chiral ligands and potential drug candidates. The development of methods for the atroposelective synthesis of such compounds will open up new avenues for the design of structurally unique and biologically active oxazole derivatives. rsc.org

Table 3: Emerging Strategies for Asymmetric Synthesis of Chiral Oxazole-Containing Amines

| Asymmetric Strategy | Key Features | Examples of Catalysts/Reagents |

| Transition Metal-Catalyzed Asymmetric Hydrogenation | High efficiency and enantioselectivity for the synthesis of chiral amines. nih.gov | Iridium, Rhodium, or Ruthenium complexes with chiral phosphine (B1218219) ligands. |

| Organocatalytic Asymmetric Synthesis | Metal-free, often milder reaction conditions. nih.govbeilstein-journals.org | Chiral phosphoric acids, BINOL-derived catalysts. nih.gov |

| Atroposelective Synthesis | Creation of axially chiral compounds with unique three-dimensional structures. rsc.org | Palladium/(S)-BINAP-catalyzed intramolecular amination. rsc.org |

| Enzyme-Catalyzed Reactions | High enantioselectivity and specificity under mild conditions. | Transaminases, lipases. |

This table summarizes emerging strategies for the asymmetric synthesis of chiral analogs of this compound.

Advanced Computational Methods for Predicting Complex Reactivity and Molecular Interactions

Advanced computational methods are becoming indispensable tools for understanding and predicting the behavior of molecules at the atomic level. In the field of oxazole-substituted methanamine chemistry, these methods are being used to elucidate reaction mechanisms, predict reactivity, and model interactions with biological targets.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. irjweb.commdpi.com By calculating properties such as HOMO-LUMO energy gaps and molecular electrostatic potential (MESP), researchers can predict the reactive sites of a molecule and how it will interact with other chemical species. irjweb.commdpi.com

Molecular docking and molecular dynamics (MD) simulations are employed to study the binding of small molecules to biological macromolecules, such as enzymes and receptors. tandfonline.comnih.gov These techniques can predict the preferred binding mode and affinity of a ligand, providing valuable information for structure-based drug design. For example, computational studies have been used to investigate the interactions of oxazole derivatives with various biological targets, guiding the development of more potent inhibitors. tandfonline.com

The combination of these computational approaches allows for a more rational and efficient approach to drug discovery, enabling the in silico screening of large compound libraries and the design of molecules with optimized properties.

Table 4: Computational Methods in Oxazole-Substituted Methanamine Research

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Predicting molecular properties and reactivity. irjweb.commdpi.com | Optimized geometry, electronic structure, HOMO-LUMO energies, reaction mechanisms. irjweb.commdpi.com |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. tandfonline.comnih.gov | Preferred binding orientation, binding affinity, key intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-receptor complex over time. tandfonline.comnih.gov | Stability of the complex, conformational changes, binding free energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. tandfonline.com | Predictive models for biological activity, identification of key structural features for activity. |

This table highlights the application of advanced computational methods in the study of oxazole-substituted methanamines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.